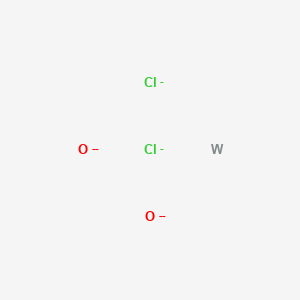

Oxygen(2-);tungsten;dichloride

描述

Significance of Tungsten in Transition Metal Chemistry and Catalysis

Tungsten, a third-row transition metal, is distinguished by its high melting point, remarkable hardness, and the ability to exist in a wide range of oxidation states, from -2 to +6. fiveable.mewikipedia.org This versatility in oxidation states allows tungsten to form a diverse array of chemical compounds, including oxides, carbides, sulfides, and halides. fiveable.me The partially filled d-orbitals of tungsten contribute to its high density, hardness, and exceptional thermal and electrical conductivity. fiveable.me

The unique electronic configuration of tungsten underpins its extensive use in catalysis. fiveable.me Tungsten compounds are pivotal as industrial catalysts and are integral to the production of high-speed steel and other durable alloys. wikipedia.orgebsco.com In the realm of heterogeneous catalysis, tungsten is often utilized in the form of oxides, sulfides, carbides, or heteropolytungstates. mdpi.com These materials exhibit favorable properties for surface reactions, including acidity, redox capabilities, and photo-responsiveness. mdpi.comresearchgate.net Tungsten-based catalysts have found applications in environmental remediation, such as the selective catalytic reduction of NOx and the oxidation of pollutants. mdpi.com The ability of tungsten to facilitate complex chemical reactions has also inspired the development of novel catalysts for biocatalysis and energy applications. numberanalytics.com

Overview of Tungsten Oxyhalide Research Landscape

Tungsten oxyhalides, a class of compounds containing tungsten, oxygen, and a halogen, are crucial starting materials for a wide range of chemical syntheses. sci-hub.se The research landscape of tungsten oxyhalides is rich and varied, with prominent examples including WOX4 and WO2X2 (where X is a halogen). sci-hub.setungstate.net Lower oxidation-state oxyhalides, such as WOX3 and WOX2, have also been reported and investigated. sci-hub.setungstate.net

The synthesis and properties of these compounds have been the subject of comprehensive reviews. sci-hub.se For instance, tungsten(VI) oxytetrachloride (WOCl4) is a well-studied compound used as a precursor for catalysts in alkyne polymerization. wikipedia.orgcymitquimica.com It can be synthesized from tungsten trioxide or tungsten hexachloride. wikipedia.org Another important oxyhalide is tungsten dichloride dioxide (WO2Cl2), a yellow solid that serves as a precursor to other tungsten compounds. tungstate.net

Recent research has also explored the synthesis of novel lead-molybdenum and lead-tungsten oxyhalides, expanding the structural diversity within this class of compounds. st-andrews.ac.ukresearchgate.net The study of tungsten oxyhalides extends to their reactivity and coordination chemistry. For example, the reactions of WOCl4 with various organic ligands have been investigated to produce new complexes with potential catalytic activities. researchgate.netresearchgate.net High-throughput screening of tungsten oxyhalide libraries has been employed to identify new catalysts for olefin metathesis. acs.org

Academic Relevance of Tungsten(IV) Oxodichloride (WOCl2) Systems in Modern Inorganic and Organometallic Chemistry

Tungsten(IV) oxodichloride (WOCl2) is a notable compound within the tungsten oxyhalide family. It was first isolated through the thermal disproportionation of tungsten(V) oxytrichloride (WOCl3). rsc.orgrsc.org This reaction yields WOCl4 and the then-new tungsten(IV) compound, WOCl2. rsc.orgrsc.org The properties of WOCl2 suggest a polymeric structure with both chlorine and oxygen bridges. rsc.orgrsc.org

WOCl2 is a golden-brown, needle-like crystal with a monoclinic structure and a density of 5.92 g/cm³. ctia.com.cn Its study is significant for understanding the chemistry of lower-oxidation-state tungsten compounds. The reactivity of WOCl2 and its derivatives is an active area of research. For instance, phenoxide complexes of the type [WOCl2(OAr)2] have been synthesized and characterized. psu.edu Furthermore, the synthesis of novel tungsten complexes from WOCl4 often proceeds through intermediates that can be related to WOCl2 chemistry, highlighting its foundational role in accessing new organometallic species. researchgate.net

The exploration of WOCl2 and its derivatives contributes to the development of new catalytic systems. For example, tungsten complexes, including those derived from oxychlorides, have been investigated as catalysts for ring-opening metathesis polymerization (ROMP). researchgate.net The ability to tune the electronic and steric properties of ligands attached to the tungsten center allows for the modulation of catalytic activity and selectivity.

Table 1: Properties of Tungsten(IV) Oxodichloride (WOCl2)

| Property | Value | Reference |

| Chemical Formula | WOCl2 | ctia.com.cn |

| Appearance | Golden-brown needle crystal | ctia.com.cn |

| Crystal Structure | Monoclinic | ctia.com.cn |

| Density | 5.92 g/cm³ | ctia.com.cn |

| Key Synthesis Method | Thermal disproportionation of WOCl3 | rsc.orgrsc.org |

| Structural Feature | Polymeric with chlorine and oxygen bridging | rsc.orgrsc.org |

属性

IUPAC Name |

oxygen(2-);tungsten;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2O.W/h2*1H;;;/q;;2*-2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBXMVWZPVBSJY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Cl-].[Cl-].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O2W-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-76-8 | |

| Record name | Tungsten dichloride dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Tungsten Iv Oxodichloride Complexes

Approaches from Higher Oxidation State Tungsten Precursors

The synthesis of tungsten(IV) oxodichloride complexes frequently commences from more oxidized tungsten(VI) precursors. These methods rely on controlled reduction or ligand rearrangement to achieve the desired W(IV) oxidation state while retaining the essential oxo and chloro ligands.

Oxygen Atom Abstraction from Tungsten(VI) Oxytetrachloride (WOCl₄) Derivatives

A primary route to tungsten(IV) oxo complexes involves the reductive deoxygenation of tungsten(VI) oxytetrachloride (WOCl₄). This process, known as oxygen atom abstraction, utilizes a reducing agent to remove an oxo ligand, thereby reducing the tungsten center from W(VI) to W(IV). A notable example is the reduction of a tungsten(VI) dioxido complex, which serves as a functional analogue to deoxygenating a WOCl₄ derivative. The reaction of [WO₂(6-MePyS)₂] with trimethylphosphine (B1194731) (PMe₃) effectively removes one oxo ligand to yield a phosphine-stabilized tungsten(IV) oxido complex, [WO(6-MePyS)₂(PMe₃)₂]. nih.gov This transformation highlights the use of phosphines as efficient oxygen acceptors in tungsten chemistry. The general principle involves the transfer of an oxygen atom from the tungsten coordination sphere to the reducing agent.

| Precursor (W Precursor) | Reagent/Conditions | Product | Reference |

| [WO₂(6-MePyS)₂] | PMe₃ | [WO(6-MePyS)₂(PMe₃)₂] | nih.gov |

This table showcases an example of oxygen abstraction to form a W(IV) oxo complex.

Ligand Redistribution Reactions in Tungsten Oxyhalide Systems

Ligand redistribution, or comproportionation, provides another pathway to tungsten(IV) oxodichloride. This method involves reacting a tungsten compound in a higher oxidation state with one in a lower oxidation state to arrive at an intermediate oxidation state. While specific examples leading directly to unsupported WOCl₂ are sparse in literature, the principle is well-established in tungsten chemistry. For instance, tungsten(VI) dichloride dioxide (WO₂Cl₂) is synthesized via a ligand redistribution reaction between tungsten trioxide (WO₃) and tungsten hexachloride (WCl₆). tungstic-acid.com A similar strategy could theoretically be employed to generate W(IV)OCl₂ by carefully selecting tungsten precursors in appropriate oxidation states, such as reacting WOCl₄ (W(VI)) with WCl₂ (W(II)).

Synthesis via Functional Group Transformation and Direct Ligation

Alternative synthetic strategies involve building the tungsten(IV) oxodichloride core from lower oxidation state precursors or by modifying a pre-existing tungsten oxo-chloride species through ligand exchange.

Reactions of Tungsten(III) Halides with Controlled Oxygen Sources

The synthesis of tungsten(IV) oxodichloride can be achieved through the controlled oxidation of tungsten(III) precursors. Tungsten(III) chloride, which exists as the cluster compound W₆Cl₁₈, can serve as a starting point. wikipedia.org The introduction of a stoichiometric amount of a suitable oxygen source, such as a mild oxidizing agent or dry oxygen under carefully controlled conditions, can introduce the oxo ligand and elevate the tungsten's oxidation state from +3 to +4. The challenge in this approach lies in preventing over-oxidation to the more common and stable W(V) or W(VI) oxo-halide species like WOCl₃ or WOCl₄. researchgate.net

Direct Ligation with Tungsten Oxo-Chlorides Utilizing Specific Ligand Scaffolds

This method focuses on stabilizing the W(IV)OCl₂ core by coordinating it with specific ligands. The synthesis of the phosphine-stabilized complex [WO(6-MePyS)₂(PMe₃)₂] is a prime example. nih.gov In this bioinspired synthesis, the reduction of the W(VI) dioxido complex [WO₂(6-MePyS)₂] with PMe₃ not only removes an oxygen atom but also results in the coordination of the phosphine (B1218219) ligands to the newly formed W(IV) center. nih.gov The resulting phosphine-stabilized compound is a rare example of a tungsten system capable of activating dioxygen in homogeneous catalysis. nih.gov This approach demonstrates that the choice of ligand scaffold is crucial for isolating and stabilizing the reactive tungsten(IV) oxo moiety.

| Precursor | Ligand/Reagent | Resulting Complex | Key Feature | Reference |

| [WO₂(6-MePyS)₂] | Trimethylphosphine (PMe₃) | [WO(6-MePyS)₂(PMe₃)₂] | Phosphine ligands stabilize the W(IV) center | nih.gov |

This table details the direct ligation method for synthesizing a stabilized W(IV) oxodichloride derivative.

Salt Metathesis Routes for Substituted Tungsten Oxodichlorides

Salt metathesis is a powerful and common technique for introducing new ligands into a metal's coordination sphere. This route is particularly useful for synthesizing substituted tungsten oxodichlorides, such as alkoxide or aryloxide derivatives. The process typically involves reacting a tungsten(IV) halide precursor, like WCl₄, with a salt of the desired ligand, for example, a lithium or sodium alkoxide (LiOR or NaOR). The reaction proceeds via the elimination of a simple salt (e.g., LiCl or NaCl), resulting in the substitution of one or more chloride ligands with the new organic group. This method has been widely applied to synthesize a variety of tungsten alkylidyne complexes where chloride ligands are replaced by bulky alkoxides or aryloxides. mit.edu A similar strategy can be envisioned starting from a hypothetical WOCl₃⁻ species or a related W(IV) precursor to generate substituted oxodichloride complexes of the type [WOCl(OR)L₂]. The salt metathesis reaction between lithium aryloxides and titanium tetrachloride to form titanium(IV) aryloxide complexes serves as a strong analogue for this synthetic approach in early transition metal chemistry. researchgate.net

Solid-Phase and Supported Synthesis Strategies

The immobilization of tungsten oxodichloride and related species onto solid supports represents a significant strategy in catalysis and materials science. This approach aims to combine the reactive properties of molecular tungsten complexes with the practical advantages of a heterogeneous system, such as enhanced stability and ease of separation from reaction products. Inorganic oxides, particularly silica (B1680970), are widely used as supports due to their high surface area, mechanical robustness, and well-defined surface chemistry.

Grafting of Tungsten Oxochloride Species onto Inorganic Supports (e.g., Silica)

The grafting of tungsten oxo species onto silica surfaces is a predominant method for creating single-site heterogeneous catalysts. This technique involves the chemical reaction between a tungsten precursor and the surface hydroxyl groups (silanols, ≡Si-OH) of silica. uchicago.edu The nature of the resulting supported tungsten species is highly dependent on the type of precursor used, the pretreatment of the silica support, and the reaction conditions.

The surface of amorphous silica features various types of silanol (B1196071) groups, including isolated, geminal, and vicinal hydroxyls. uchicago.edumdpi.com The reactivity and distribution of these groups can be controlled by dehydroxylating the silica at elevated temperatures, which influences the subsequent grafting process. The reaction typically proceeds by the elimination of a ligand from the tungsten precursor (e.g., a chloride or an organic group) upon reaction with a surface silanol group, forming a stable Si-O-W covalent bond.

Common precursors for this process include tungsten oxytetrachloride (WOCl₄) and organometallic tungsten oxo complexes. wikipedia.orgnih.gov The choice of precursor dictates the initial oxidation state and coordination sphere of the tungsten center. For instance, grafting an organometallic tungsten(VI) oxo alkylidene complex, (ArO)₂W(=O)(=CHtBu), onto partially dehydroxylated silica has been shown to primarily form a mono-grafted species, [(≡SiO)W(=O)(=CHtBu)(OAr)]. nih.gov

Computational studies, using Density Functional Theory (DFT), have provided significant insight into the structure and stability of the grafted species. These studies suggest that the coordination of the tungsten species is dominated by the degree of hydration of the silica surface. rsc.org On hydroxylated surfaces, various structures can coexist. For example, di-oxo digrafted and mono-oxo tetragrafted species are predicted to be in competition, with their relative prevalence regulated by the ambient hydration level and the corresponding density of silanol groups on the support. rsc.orgvub.ac.be

Characterization of these surface-supported species is crucial for understanding their catalytic behavior. Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are employed to probe the structure of the grafted tungsten sites. rsc.orgfudan.edu.cn Raman spectroscopy, in particular, can readily detect and distinguish between amorphous 2D surface species and crystalline 3D phases. rsc.orgrsc.org

The following table summarizes findings from various studies on the synthesis of silica-supported tungsten oxide species via grafting and related methods.

| Precursor/Method | Silica Support | Resulting Species/Surface Density | Characterization Methods | Key Findings |

| (ArO)₂W(=O)(=CHtBu) | Partially dehydroxylated silica | Mostly [(≡SiO)W(=O)(=CHtBu)(OAr)] | Elemental Analysis, IR, NMR | Forms a well-defined, highly active heterogeneous metathesis catalyst. nih.gov |

| Atomic Layer Deposition (ALD) | Mesoporous Silica (SBA-15) | Highly dispersed WOx species (up to 1.33 WOx/nm²) | XRD, TEM, DRS UV-vis, ¹H NMR | ALD method provides better thermal stability and resistance to sintering compared to impregnation. berkeley.edu |

| DFT Modeling | Amorphous hydroxylated silica | Mono- and di-grafted species; di-oxo digrafted and mono-oxo tetragrafted species in competition | DFT Calculations | Grafting coordination is dominated by the degree of hydration of the silica surface. rsc.org |

| Direct Hydrothermal Synthesis | Mesocellular Silica Foams (MCF) | W incorporated into the silica framework (Si/W ratio 10-40) | N₂ adsorption, XRD, TEM, DRIFTS, DR UV-vis, Raman | At low tungsten content (Si/W ≥ 20), the mesocellular structure is well-maintained. fudan.edu.cn |

| Impregnation with Ammonium Metatungstate | Amorphous Silica | Dispersed Na-WO₄ surface sites and/or crystalline Na₂WO₄ nanoparticles | In situ Raman, UV-vis DR, CO₂-TPD-DRIFTS | Isolated, dispersed Na-WO₄ sites are identified as the selective-active sites for the Oxidative Coupling of Methane (OCM). rsc.org |

Coordination Chemistry and Structural Elucidation of Tungsten Iv Oxodichloride Species

Complex Formation with Diverse Ligand Systems

The reactivity of the W=O group and the lability of the chloride ligands in WOCl₂ allow for coordination with a variety of donor atoms. The following sections detail the complexation of WOCl₂ with ligands featuring nitrogen, phosphorus, oxygen, and silicon donor atoms, as well as with multidentate ligand architectures.

N-Heterocyclic Carbene (NHC) Adducts of Tungsten Oxodichlorides

N-Heterocyclic carbenes (NHCs) have emerged as potent σ-donating ligands capable of stabilizing high-oxidation-state metal centers. In the realm of tungsten oxodichloride chemistry, the reaction of tungsten oxytetrachloride (WOCl₄) with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (Idipp) initially yields the moisture-sensitive adduct [WOCl₄(Idipp)]. Slow hydrolysis of this compound leads to the formation of the crystallographically characterized five-coordinate, 1:1 adduct, [WO₂Cl₂(Idipp)]. This complex represents the first structurally characterized 1:1 adduct of tungsten dioxodichloride (WO₂Cl₂), a closely related species to WOCl₂. The strong σ-donor ability of the NHC ligand is sufficient to stabilize the electron-poor tungsten(VI) center, while its steric bulk prevents the coordination of a second NHC ligand.

In a related context, the synthesis of tungsten(IV) chloride complexes with NHCs has been reported. The reaction of [WCl₄(SEt₂)₂] with two equivalents of NHCs such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene) and IDipp affords bis-NHC complexes of the type [WCl₄(NHC)₂]. These studies highlight the utility of NHCs in stabilizing tungsten centers in various oxidation states.

Table 1: Selected Spectroscopic Data for an NHC Adduct of a Tungsten Oxodichloride Species

| Compound | Key IR Bands (cm⁻¹) | Reference |

| [WO₂Cl₂(Idipp)] | ~930 (ν(W=O)), 384, 362 (ν(W-Cl)) | wikipedia.org |

β-Diketiminate (BDI) Ligand Coordination in WOCl₂ Complexes

β-Diketiminate (BDI) ligands are versatile, monoanionic, bidentate ligands that have been extensively used in coordination chemistry. Their steric and electronic properties can be readily tuned, making them ideal for stabilizing a wide range of metal complexes. The reaction of tungsten(V) oxotrichloride precursor, WOCl₃(THF)₂, with the lithium salt of a BDI ligand, such as LiBDIDipp (where Dipp = 2,6-diisopropylphenyl), yields the tungsten(V) complex [WO(BDIDipp)Cl₂]. Although this is a W(V) species, its study provides significant insight into the coordination of BDI ligands with tungsten-oxo-chloride cores.

These complexes exhibit a square pyramidal coordination geometry, with the BDI ligand symmetrically bound to the tungsten center. They serve as excellent precursors for further reactivity, such as the formation of adducts with other ligands. For instance, [WO(BDIDipp)Cl₂] reacts with 4-dimethylaminopyridine (B28879) (DMAP) to form the adduct [WO(BDIDipp)Cl₂(DMAP)].

Table 2: Characterization Data for a BDI-Coordinated Tungsten Oxodichloride Complex

| Compound | 1H NMR (C₆D₆, 298 K) δ (ppm) | IR (cm⁻¹) | UV-vis λmax (nm) (ε, L mol⁻¹ cm⁻¹) |

| [WO(BDIDipp)Cl₂] | 8.14, 7.53, 1.83, 1.41, 0.99, 0.40 | 2965, 1633, 1590, 1544, 960 (ν(W=O)) | 336 (10400), 369 (13300) |

Phosphine (B1218219) and Phosphine Oxide Coordination Complexes of WOCl₂

Phosphines and their corresponding oxides are fundamental ligands in coordination chemistry. Phosphine oxides, in particular, act as hard Lewis bases and typically coordinate to metal centers through the oxygen atom. While specific examples of WOCl₂ complexes with simple phosphine ligands are not extensively detailed, the coordination chemistry of related tungsten oxo-halide species offers valuable insights. For instance, the reaction of WOCl₄ with triphenylphosphine (B44618) oxide (OPPh₃) yields the six-coordinate complex [WOCl₄(OPPh₃)], where the OPPh₃ ligand is positioned trans to the W=O bond.

A bioinspired tungsten(IV) oxido complex, [WO(6-MePyS)₂(PMe₃)₂] (where 6-MePyS is 6-methylpyridine-2-thiolate), demonstrates the stabilization of the W(IV)=O core by phosphine ligands. In this distorted octahedral complex, the two trimethylphosphine (B1194731) (PMe₃) ligands are in a trans configuration. This complex is notable for its ability to activate dioxygen, cycling the tungsten center between the +IV and +VI oxidation states.

Table 3: Selected Bond Lengths for a Phosphine-Stabilized Tungsten(IV) Oxido Complex

| Compound | W-P1 (Å) | W-P2 (Å) | W=O (Å) | P1-W-P2 Angle (°) |

| [WO(6-MePyS)₂(PMe₃)₂] | - | - | - | ~162.08 |

Note: Specific bond lengths for W-P were not provided in the abstract.

Oxygen-Donor and Phenoxide Ligand Systems in WOCl₂ Architectures

The interaction of WOCl₂ with various oxygen-donor ligands leads to a range of structural motifs. The polymeric network of WO₂Cl₂ can be cleaved by oxygen-donor ligands to form mononuclear complexes. For example, the reaction of WO₂Cl₂ with tetramethylurea (tmu) can yield either the trinuclear complex [WO₂Cl₂(tmu)]₃ or the mononuclear species WO₂Cl₂(tmu)₂ depending on the stoichiometry. Similarly, the reaction of WOCl₄ with hexamethyldisiloxane (B120664) in the presence of tetrahydrofuran (B95107) (THF) produces the tetrameric tungsten(VI)-oxo complex [WO₂Cl₂(THF)]₄.

Phenoxide ligands have also been successfully employed to create stable tungsten oxodichloride complexes. The reaction of WOCl₄ with two equivalents of a sterically hindered phenol, such as 2-tert-butyl-6-methylphenol (B146170) or 2-tert-butyl-4-bromo-6-methylphenol, results in the formation of oxotungsten(VI) complexes of the type [WOCl₂(OAr)₂].

Table 4: Examples of WOCl₂ and Related Complexes with Oxygen-Donor Ligands

| Compound | Ligand Type | Resulting Complex Structure |

| [WO₂Cl₂(tmu)]₃ | Oxygen-Donor (Urea) | Trinuclear |

| WO₂Cl₂(tmu)₂ | Oxygen-Donor (Urea) | Mononuclear |

| [WO₂Cl₂(THF)]₄ | Oxygen-Donor (Ether) | Tetranuclear |

| [WOCl₂(OAr)₂] | Phenoxide | Mononuclear |

Tridentate and Multidentate Ligand Architectures for WOCl₂ Stabilization

Tridentate and multidentate ligands are of significant interest in coordination chemistry due to their ability to form highly stable chelate complexes. The chelate effect often leads to enhanced thermodynamic and kinetic stability of the resulting metal complexes. While the coordination chemistry of WOCl₂ with such ligands is not as extensively documented as with monodentate or bidentate systems, the principles of stabilization remain relevant.

For instance, the bioinspired tungsten(IV) complex [WO(6-MePyS)₂(PMe₃)₂] involves the 6-methylpyridine-2-thiolate ligand which can act as a bidentate N,S-donor. In the solid state structure of this complex, one of the 6-MePyS ligands is bidentate, while the other is monodentate, coordinating only through the sulfur atom. This demonstrates the flexibility of multidentate ligands in accommodating the steric and electronic requirements of the tungsten center. The stabilization of propene tungsten half-sandwich complexes by the intramolecular coordination of a thioether function further illustrates the utility of appended donor groups in multidentate frameworks to enhance complex stability. While specific examples of simple WOCl₂ adducts with tridentate pincer-type ligands are not readily found in the literature, the use of a trianionic ONO pincer-type ligand has been shown to stabilize tungsten alkylidyne complexes, suggesting their potential applicability in stabilizing the WOCl₂ core as well.

Tungsten Siloxide Complexes containing WOCl₂ Cores

Siloxide ligands, [R₃SiO]⁻, are oxygen-donor ligands that can be considered as soluble analogues of silicates. They have been used to model the interaction of metal complexes with silica (B1680970) surfaces. The reaction of WOCl₄ with sodium triphenylsiloxide (NaOSiPh₃) leads to the formation of [WO(Cl)(OSiPh₃)₃]. This complex, while having a WOCl core rather than WOCl₂, demonstrates the feasibility of forming stable tungsten-oxo-chloride-siloxide species. The reaction underscores the substitution of chloride ligands by siloxide groups, providing a pathway to heteroleptic complexes. The resulting compounds are of interest as models for silica-supported tungsten oxide catalysts.

Structural Isomerism and Stereochemical Considerations

The coordination chemistry of Tungsten(IV) oxodichloride (WOCl₂) is significantly influenced by the spatial arrangement of the ligands surrounding the central tungsten atom. This leads to various forms of isomerism, with cis-trans isomerism being a prominent feature in octahedral complexes of the type [WOCl₂(L)₂], where L represents an ancillary ligand. The specific geometry adopted is a delicate balance of both the steric bulk and the electronic properties of these ancillary ligands.

Cis-Trans Isomerism Phenomena in WOCl₂ Complexes

In octahedral complexes with the general formula MA₂B₄, two geometric isomers are possible: cis, where the two A ligands are adjacent to each other (at a 90° angle), and trans, where they are on opposite sides of the central atom (at a 180° angle). libretexts.orglibretexts.org For WOCl₂ complexes with two ancillary ligands, [WOCl₂(L)₂], the relative positioning of the two chloride ions or the two L ligands determines the isomer.

The cis isomer of such a complex would have the two chloride ligands in adjacent positions, resulting in a C₂ᵥ symmetry. The trans isomer, with the chloride ligands in opposite positions, would possess a higher D₄ₕ symmetry if the ancillary ligands are simple monodentate ligands. This difference in symmetry has a direct impact on the physical and spectroscopic properties of the complexes. For instance, the cis isomer is generally a polar molecule, whereas the trans isomer is often non-polar due to its symmetrical arrangement. libretexts.org

While crystallographic examples specifically detailing both cis and trans isomers for the same [WOCl₂(L)₂] complex are not abundant in the reviewed literature, the principles of coordination chemistry suggest their potential existence. The preference for one isomer over the other is dictated by the interplay of steric and electronic factors of the ancillary ligands, as well as the synthetic conditions employed. In analogous dicarbonyl complexes, for example, the less sterically demanding and better π-accepting CO ligands often favor the cis geometry to maximize π-backbonding with orthogonal d-orbitals of the metal. Conversely, bulkier ligands may favor the trans arrangement to minimize steric repulsion.

Influence of Ligand Sterics and Electronics on WOCl₂ Coordination Geometry

The coordination geometry of WOCl₂ complexes is highly sensitive to the steric and electronic properties of the ancillary ligands. These properties can be systematically modified to tune the structure and reactivity of the resulting complex.

Electronic Effects: The electronic nature of the ancillary ligands, specifically their σ-donating and π-accepting capabilities, also plays a crucial role in shaping the coordination geometry. Strong σ-donating ligands increase the electron density on the tungsten center. This increased electron density can influence the strength of the other bonds in the complex, including the W=O and W-Cl bonds.

The interplay between steric and electronic effects is often complex. A bulky ligand may also be a strong electron donor, and the final coordination geometry is a result of the optimization of both of these factors to achieve the most stable electronic and steric arrangement.

Metal-Ligand Bonding Analysis within WOCl₂ Frameworks

The bonding in Tungsten(IV) oxodichloride complexes is characterized by a combination of a strong, multiple tungsten-oxygen bond, covalent and somewhat labile tungsten-chlorine bonds, and the significant influence of ancillary ligands through σ-donation and π-acceptance.

Characteristics of the Tungsten-Oxygen Multiple Bond

The tungsten-oxygen bond in WOCl₂ complexes is best described as a multiple bond, often denoted as W=O. This bond is characterized by its short length and high vibrational stretching frequency. The W=O bond length is typically in the range of 1.68 to 1.77 Å. soton.ac.ukresearchgate.net This is significantly shorter than a typical W-O single bond, which is generally around 1.90 Å. libretexts.org

The strength of the W=O bond is also reflected in its vibrational spectrum. The W=O stretching frequency, observed in both infrared (IR) and Raman spectroscopy, typically appears in the range of 950-1000 cm⁻¹. unipi.it There is a general correlation between the W=O bond length and its stretching frequency: a shorter bond corresponds to a higher stretching frequency, indicating a stronger bond. researchgate.net The exact frequency can be influenced by the other ligands in the coordination sphere. For instance, stronger σ-donating ancillary ligands can increase the electron density on the tungsten, which can be partially delocalized into the W=O π-system, subtly affecting its bond strength and vibrational frequency.

Below is a data table illustrating the relationship between W=O bond lengths and their corresponding stretching frequencies in various oxotungsten (B8612460) complexes.

| Compound/Complex Fragment | W=O Bond Length (Å) | W=O Stretching Frequency (cm⁻¹) |

| [WOCl₄(OPPh₃)] | 1.684 | ~960 |

| [{WOCl₄}₂(dppmO₂)] | 1.686 | Not specified |

| [W₃O₃(µ-O)₃Cl₆(OPMe₃)₃] | 1.710 - 1.767 | 957 |

| WO₂Cl₂ | Not specified | 800, 846 |

Data compiled from various sources, including tungsten(VI) complexes for comparative purposes. ilpi.comsoton.ac.ukunipi.it

Covalency and Lability of Tungsten-Chlorine Bonds in WOCl₂ Complexes

The tungsten-chlorine bonds in WOCl₂ complexes are predominantly covalent in nature. The typical W-Cl bond length in octahedral tungsten complexes is in the range of 2.30 to 2.36 Å. soton.ac.ukresearchgate.net The covalency of these bonds means that they have a significant degree of shared electron density between the tungsten and chlorine atoms.

The lability of a ligand refers to the ease with which it can be replaced by another ligand in a substitution reaction. libretexts.orglibretexts.org The W-Cl bonds in WOCl₂ complexes are generally considered to be somewhat labile, meaning they can be substituted by other ligands under appropriate conditions. The lability of the chloride ligands is influenced by several factors, including the nature of the solvent and the electronic properties of the other ligands in the complex. For instance, the presence of strong trans-labilizing ligands can weaken the W-Cl bond that is trans to them, facilitating its substitution.

Kinetic studies of ligand substitution reactions provide insight into the lability of the W-Cl bonds. While specific kinetic data for WOCl₂ complexes is limited in the provided search results, the general principles of ligand substitution in octahedral complexes suggest that the mechanism can be either dissociative (where the W-Cl bond breaks first) or associative (where the incoming ligand attacks first), depending on the specific reactants and conditions. soton.ac.uk

σ-Donor and π-Acceptor Contributions of Ancillary Ligands to Tungsten Bonding

Ancillary ligands (L) in WOCl₂(L)ₓ complexes play a vital role in modulating the electronic structure and reactivity of the tungsten center through their σ-donor and π-acceptor capabilities.

π-Acceptor Ligands: These ligands, in addition to forming a σ-bond, can accept electron density from filled d-orbitals of the tungsten into their own empty π* orbitals. This process is known as π-backbonding. unipi.it Phosphine ligands (PR₃) are classic examples of ligands with tunable π-acceptor properties. While alkylphosphines are primarily σ-donors, phosphines with electronegative substituents, such as PF₃, are strong π-acceptors. The extent of π-backbonding depends on the energy match and overlap between the metal d-orbitals and the ligand's π* orbitals. Strong π-backbonding can strengthen the M-L bond and stabilize the complex. ilpi.comumb.edu

Mechanistic Investigations and Reactivity of Tungsten Iv Oxodichloride

Reaction Pathways in Polymerization and Oligomerization

Tungsten-based compounds, including WOCl₂ species, are renowned for their catalytic activity in olefin and alkyne metathesis, which are powerful methods for the formation of carbon-carbon bonds. The reaction pathways in these processes are complex and have been the subject of extensive research.

While high-oxidation state tungsten alkylidenes are established key intermediates in olefin metathesis, it is proposed that lower valent species, such as tungsten(IV)-oxo complexes, can act as precatalysts. The activation of these W(IV) species to generate the active alkylidene catalyst is a critical step, and the initiation mechanism can vary depending on the nature of the olefin substrate.

For olefins containing an allylic C-H group, experimental evidence from studies on molecular tungsten(IV)-oxo bisalkoxide complexes, activated with the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), points towards an initiation mechanism involving C-H activation. Kinetic, isotope labeling, and computational studies support the formation of an allyl hydride intermediate through the activation of the allylic C-H bond. A subsequent proton transfer, facilitated by the Lewis acid and assisted by a Lewis base, is the rate-determining step that yields the active metathesis species.

In contrast, for olefins lacking an allylic C-H group, such as styrene, a different initiation pathway is observed. Studies on silica-supported W(IV)-oxo species have demonstrated that the presence of Brønsted acidic surface hydroxyl (OH) groups can assist in initiating the metathesis activity. This highlights a synergistic effect between the acidic sites of the support and the reduced W(IV) centers.

| Olefin Type | Proposed Initiation Mechanism | Key Intermediates/Factors |

| With allylic C-H | Allylic C-H bond activation | Allyl hydride intermediate, Lewis acid (e.g., B(C₆F₅)₃) |

| Without allylic C-H | Brønsted acid-assisted | Surface hydroxyl groups (on supports like silica) |

The oxo ligand (O²⁻) plays a pivotal role in modulating the catalytic activity of tungsten centers in metathesis reactions. Its electronic and steric properties can be tuned through interactions with other species, notably Lewis acids.

Coordination of a Lewis acid, such as B(C₆F₅)₃, to the oxo ligand in tungsten oxo alkylidene complexes has been shown to accelerate key steps in the catalytic cycle. This interaction decreases the electron-donating ability of the oxo ligand towards the tungsten center. This electronic perturbation influences the stability and reactivity of intermediates in the metathesis cycle, such as metallacyclobutanes. Specifically, the Lewis acid adduct formation has been found to accelerate the formation of metallacyclobutane complexes from alkylidenes and also promote their rearrangement.

Furthermore, the addition of a bulky Lewis acid to the oxo ligand increases its steric hindrance. This can have a significant impact on the stereoselectivity of the metathesis reaction, for instance, by decreasing the Z-selectivity of the catalyst. Therefore, the oxo ligand is not merely a spectator but an active participant in the catalytic cycle, with its properties being dynamically tunable through external stimuli like Lewis acids.

Oxygen Atom Transfer Reactivity of WOCl₂ Complexes

Tungsten oxo complexes are capable of participating in oxygen atom transfer (OAT) reactions, a fundamental process in many biological and industrial oxidation reactions. The high oxidation state and oxophilic nature of tungsten make these compounds potent oxygen atom donors.

Inter-metal OAT reactions involving tungsten, molybdenum, and rhenium complexes have been studied to probe the relative metal-oxygen bond strengths. In systems with chloride and phosphine (B1218219) supporting ligands, it has been observed that oxygen atom transfer occurs from rhenium to molybdenum and tungsten, and from molybdenum to tungsten, but not in the reverse directions. This suggests the order of M-O bond strengths for d² M(O)ClₓLᵧ complexes is W > Mo > Re.

These OAT reactions can proceed through either one- or two-electron pathways, and often compete with chlorine atom transfer reactions. For example, the reaction of a rhenium(V)-oxo complex with a tungsten(IV) species can lead to the formation of a tungsten(VI)-oxo complex via a two-electron OAT. However, the formation of tungsten(V) intermediates can also be observed, indicating the accessibility of one-electron pathways.

Small Molecule Activation Chemistry by WOCl₂ Systems (e.g., Carbon Dioxide Reduction)

The activation of small, thermodynamically stable molecules is a significant challenge in chemistry. While direct studies on the activation of carbon dioxide (CO₂) by WOCl₂ are not extensively documented, the known reactivity of tungsten complexes suggests potential pathways. Tungsten-based materials, such as tungsten oxides and tungsten carbide, have been investigated as catalysts for the electrochemical reduction of CO₂. rsc.orgchemrxiv.orgresearcher.life

The activation of CO₂ typically involves its coordination to a metal center, which can occur through various binding modes. The carbon atom of CO₂ is susceptible to nucleophilic attack, while the oxygen atoms can interact with electrophilic centers. chinatungsten.com In a hypothetical WOCl₂ system, the tungsten(IV) center could potentially act as a nucleophile to bind CO₂, initiating its activation. The subsequent reduction could then proceed through multi-electron and proton transfer steps to yield products like formic acid, formaldehyde, methanol, or methane. chinatungsten.com

The principles of Frustrated Lewis Pairs (FLPs), which involve the cooperative action of a Lewis acid and a Lewis base to activate small molecules, could also be relevant. sciencemadness.org A WOCl₂ complex, potentially in the presence of a suitable co-catalyst or ligand system, might exhibit FLP-like reactivity towards CO₂. However, further research is needed to explore the specific capabilities of WOCl₂ in this area.

Ligand Exchange and Substitution Dynamics in WOCl₂ Coordination Spheres

Ligand exchange is a fundamental reaction in coordination chemistry, influencing the synthesis, reactivity, and catalytic activity of metal complexes. libretexts.orglibretexts.orgchemguide.co.uk The dynamics of ligand substitution in tungsten oxodichloride complexes are expected to follow general principles observed for octahedral complexes, although specific kinetic data for WOCl₂ are scarce.

Ligand substitution reactions can proceed through a continuum of mechanisms, primarily categorized as dissociative (D) and associative (A). libretexts.org

Dissociative Mechanism: This pathway involves the initial cleavage of the bond between the metal and the leaving ligand to form a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. For an octahedral complex like a WOCl₂ derivative, this would involve the formation of a five-coordinate intermediate.

Associative Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the leaving group then departs. For an octahedral WOCl₂ complex, this would lead to a seven-coordinate intermediate.

The preferred mechanism is influenced by factors such as the nature of the metal center, the steric and electronic properties of the ligands, and the reaction conditions. For octahedral complexes, dissociative pathways are generally more common unless the metal center is large and not sterically hindered. libretexts.org

Studies on related bioinspired tungsten(IV) oxido complexes have shown that ligand dissociation can occur to create a vacant coordination site, which is then available for substrate activation. For example, the complex [WO(6-MePyS)₂(PMe₃)₂] undergoes partial dissociation of a PMe₃ ligand in solution, enabling it to activate dioxygen. nih.gov This suggests that dissociative ligand exchange pathways are accessible for tungsten(IV)-oxo centers and are crucial for their reactivity.

Hydrolysis and Degradation Pathways of Tungsten Oxodichlorides

Tungsten oxodichloride (WO₂Cl₂) is known to be sensitive to moisture and undergoes hydrolysis. wikipedia.org The reaction with water leads to the formation of tungstic acid (mWO₃·nH₂O). tungstic-acid.com This reactivity is common among tungsten oxychlorides and hexachlorides. chinatungsten.comsciencemadness.orgtungstic-acid.com

WO₂Cl₂(s) + 2H₂O(l) → WO₃·H₂O(s) + 2HCl(aq)

This hydrolysis is a key degradation pathway for WOCl₂ when exposed to ambient conditions. The resulting tungstic acid can be further processed, for example, by calcination, to yield tungsten trioxide (WO₃). The degradation of tungsten materials can also proceed through oxidation at elevated temperatures, forming various tungsten oxides. nih.gov The initial hydrolysis of WOCl₂ represents the first step in its conversion to more stable oxide forms.

Advanced Analytical and Spectroscopic Characterization of Tungsten Iv Oxodichloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for elucidating the structure and behavior of tungsten oxodichloride systems, particularly for its diamagnetic W(IV) derivatives and adducts.

Solution-state NMR is instrumental in characterizing the molecular structure of discrete WOCl₂ complexes with organic ligands. While WOCl₂ itself is often polymeric and poorly soluble, its reaction with donor ligands yields soluble adducts amenable to NMR analysis.

¹H and ¹³C NMR: These techniques are primarily used to probe the organic ligands coordinated to the tungsten center. Chemical shift changes in the ligand upon coordination provide evidence of complex formation and information about the electronic environment of the metal center. For instance, in studies of tungsten oxo siloxide complexes, ¹H and ¹³C MAS NMR are used to characterize the surface species after grafting onto silica (B1680970). researchgate.net

³¹P NMR: For complexes containing phosphine (B1218219) or phosphite (B83602) ligands, ³¹P NMR is particularly powerful. The ³¹P chemical shift is highly sensitive to the coordination environment at the tungsten center. researchgate.net The coordination shift (Δδ = δcomplex - δligand) and the magnitude of the tungsten-phosphorus coupling constant (¹JW-P) provide valuable data on the nature of the W-P bond and the trans influence of other ligands. researchgate.net Studies on a range of tungsten carbonyl complexes with phosphine ligands have shown that the ¹⁸³W chemical shift and the ¹JW-P coupling constant are related to the electronic and steric properties of the phosphine ligand. researchgate.net

Table 1: Representative NMR Data for Tungsten Phosphine Complexes

| Compound Type | Nucleus | Typical Chemical Shift Range (ppm) | Key Information Derived |

|---|---|---|---|

| cis-[W(CO)₄(PPh₃)(PR₃)] | ³¹P | Varies with PR₃ | Steric and electronic effects of phosphine ligands |

| trans-[W(CO)₄(PPh₃)(PR₃)] | ³¹P | Varies with PR₃ | Trans influence of ligands |

Data sourced from studies on tungsten(0) complexes, illustrating the principles applicable to W(IV) systems. researchgate.net

Solid-state NMR (ssNMR) is indispensable for characterizing insoluble or supported tungsten oxodichloride species, such as those used in heterogeneous catalysis.

¹⁷O NMR: As a quadrupolar nucleus (I = 5/2), ¹⁷O presents challenges but offers direct insight into the tungsten-oxo bond. rsc.org Solid-state ¹⁷O NMR can distinguish between terminal oxo (W=O) and bridging oxo (W-O-W) environments. researchgate.netrsc.org The large chemical shift anisotropy and quadrupole coupling constant are sensitive parameters for the local symmetry and electronic structure of the oxo ligand. rsc.org For example, ¹⁷O-labelled tungsten siloxide complexes such as [WOCl₂(OSitBu₃)₂] have been prepared and characterized by ¹⁷O MAS NMR, providing guidelines to link NMR parameters to the coordination sphere of molecular and silica-grafted species. researchgate.netrsc.org

²⁹Si NMR: When WOCl₂ is supported on silica (SiO₂), ²⁹Si NMR is used to study the interaction between the tungsten complex and the support surface. nih.govnih.govresearchgate.net The technique can differentiate between various silicon environments, such as geminal silanols (Q²), single silanols (Q³), and siloxane bridges (Q⁴). researchgate.net Upon grafting of the tungsten species, changes in the relative intensities of these signals indicate the consumption of surface silanol (B1196071) groups and the formation of W-O-Si linkages. nih.govnih.gov

Table 2: Typical ²⁹Si NMR Chemical Shifts for Silica Surfaces

| Silicon Site | Notation | Typical Chemical Shift (ppm) | Description |

|---|---|---|---|

| Siloxane | Q⁴ | -110 | Si(OSi)₄ structural units |

| Silanol (single) | Q³ | -100 | (HO)Si(OSi)₃ structural units |

These shifts are characteristic of silica supports used for species like WOCl₂. researchgate.net

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray diffraction is the definitive method for determining the atomic arrangement in crystalline solids. For tungsten oxodichloride systems, both powder XRD (P-XRD) and single-crystal XRD (SC-XRD) are employed.

Powder XRD: P-XRD is used for phase identification of bulk materials. For example, the orthorhombic structure of the related compound tungsten(VI) dioxodichloride (WO₂Cl₂) has been confirmed by P-XRD. unipi.itresearchgate.net This technique is crucial for verifying the synthesis of the desired crystalline phase and for monitoring its stability or conversion to other species, such as tungsten oxides. unipi.itresearchgate.net

Single-Crystal XRD: SC-XRD provides precise atomic coordinates, bond lengths, and bond angles, revealing the detailed molecular geometry and crystal packing. While a single crystal structure for WOCl₂ is not commonly reported due to its polymeric nature, structures of its monomeric and oligomeric adducts with donor ligands have been determined. researchgate.net For example, the reaction of WO₂Cl₂ with tetramethylurea can yield mononuclear or trinuclear complexes whose structures were fully characterized by SC-XRD. unipi.itresearchgate.net These studies often reveal a distorted octahedral geometry around the tungsten center. The solid-state structure of WO₂Cl₂ itself is polymeric, featuring distorted octahedral tungsten centers with both short (multiple) and long (single or dative) W-O bonds. wikipedia.orgtungstate.net

Table 3: Crystallographic Data for a Related Tungsten Oxychloride Compound

| Compound | Crystal System | Space Group | Key Structural Feature | W=O Bond Length (Å) | W-Cl Bond Length (Å) |

|---|---|---|---|---|---|

| WO₂Cl₂(tmu)₂ | Orthorhombic | Pbca | Mononuclear, distorted octahedral | 1.684(10), 1.718(9) | - |

Data for WO₂Cl₂(tmu)₂ unipi.it and WCl₂ materialsproject.org illustrate the type of information obtained from XRD.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Bonding

XAS is an element-specific technique that probes the local geometric and electronic structure around a specific atom (in this case, tungsten). kyoto-u.ac.jp It is particularly valuable for amorphous or poorly crystalline materials and does not require long-range order. jetir.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nllibretexts.org

XANES: The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. uu.nllibretexts.org The energy of the W L-edge provides information on the effective charge on the tungsten atom. nih.govacs.org The pre-edge features and the shape of the edge can be used to distinguish between different coordination environments, such as tetrahedral versus octahedral geometries for tungsten oxide species on a support. jetir.orgacs.org

EXAFS: The EXAFS region contains information about the local atomic environment, including the identity, number, and distance of neighboring atoms. jetir.org Analysis of the EXAFS oscillations can yield precise metal-ligand bond lengths, with an accuracy often around ±0.03 Å. jetir.org This has been used to determine W-O and W-W distances in various tungsten oxide materials. jetir.org

A series of mononuclear six-coordinate tungsten compounds with formal oxidation states from 0 to +VI have been studied by tungsten L-edge XAS to serve as references for interpreting spectra of more complex systems. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. wikipedia.org While W(IV) (a d² ion) can be paramagnetic, many of its common coordination complexes are diamagnetic. However, EPR is highly relevant for studying related paramagnetic species, such as W(V) (d¹) or W(III) (d³) complexes, which may be present as impurities, synthetic intermediates, or products of redox reactions involving WOCl₂. unigoa.ac.inresearchgate.net

The EPR spectrum provides information through its g-values and hyperfine coupling constants. illinois.edu

g-values: The deviation of the g-value from that of a free electron (2.0023) is indicative of spin-orbit coupling and provides insight into the electronic structure of the metal center. researchgate.netillinois.edu

Hyperfine Coupling: Interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁸³W, I = 1/2; ³¹P, I = 1/2; ³⁵/³⁷Cl, I = 3/2) leads to splitting of the EPR signal, which can help identify the atoms in the coordination sphere and map the distribution of the unpaired electron's wavefunction.

Studies on W⁵⁺ impurities in crystals have used EPR to determine that the tungsten is located at specific metal sites within the lattice, allowing for the characterization of the local environment. aps.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Insights

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the nature of chemical bonds. rsc.orguhcl.edu For tungsten oxodichloride systems, Infrared (IR) and Raman spectroscopy are particularly sensitive to the vibrations of the W=O and W-Cl bonds. unigoa.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. rsc.org It is routinely used to confirm the presence of specific ligands in WOCl₂ adducts.

Table 4: Characteristic Vibrational Frequencies for Tungsten Oxo Species

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| W=O stretch (terminal) | 900 - 1000 | Raman, IR |

| W-O-W stretch (bridging) | 700 - 810 | Raman, IR |

Frequency ranges are approximate and depend on the specific compound and its physical state. lehigh.eduelectrochem.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of tungsten oxo complexes. The absorption of UV or visible light by these compounds promotes electrons from lower energy d-orbitals to higher energy d-orbitals, a phenomenon known as d-d transitions. Additionally, ligand-to-metal charge transfer (LMCT) bands, which are typically more intense, can also be observed.

In tungsten(IV) systems, which have a d² electron configuration, the electronic spectra can provide insights into the coordination environment and the nature of the metal-ligand bonding. The energy of these electronic transitions is sensitive to the geometry of the complex and the nature of the ligands. For instance, the UV-Vis spectrum of a related tungsten(VI) dioxido complex, [WO₂(6-MePyS)₂], shows characteristic absorption bands. While not a tungsten(IV) compound, its behavior upon reduction illustrates how UV-Vis spectroscopy can monitor reactions. The reduction of this tungsten(VI) complex to a tungsten(IV) species can be followed by observing changes in the absorption spectrum, such as the disappearance of bands associated with the tungsten(VI) center and the appearance of new bands characteristic of the tungsten(IV) product.

The color of many transition metal complexes is a direct result of d-d transitions absorbing light in the visible region. For example, a complex that absorbs green light will appear purple. The intensity of these absorption bands, quantified by the molar absorptivity (ε), is governed by selection rules. Laporte-forbidden transitions, which are common for centrosymmetric complexes, typically have low molar absorptivities.

Table 1: Representative UV-Vis Absorption Data for a Tungsten Oxo Complex System

| Compound/System | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type (Tentative Assignment) |

| Tungsten(VI) Oxo Precursor | 350 | 5000 | LMCT (O → W) |

| Tungsten(IV) Oxo Product | 550 | 150 | d-d transition |

| Tungsten(IV) Oxo Product | 420 | 80 | d-d transition |

UV-Vis spectroscopy is also a powerful tool for monitoring the progress of reactions involving tungsten oxo complexes. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the kinetics of the reaction can be determined.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of tungsten oxo complexes. For air-sensitive compounds like many tungsten(IV) species, specialized ionization techniques are often employed to prevent decomposition during analysis.

Electron ionization (EI) is a common technique, though it can sometimes lead to extensive fragmentation, making it difficult to observe the molecular ion peak. Softer ionization methods, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are often preferred for coordination complexes as they are more likely to yield the intact molecular ion.

The mass spectrum of a tungsten-containing compound is readily identifiable due to the characteristic isotopic pattern of tungsten. Tungsten has several stable isotopes, with the most abundant being ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W. This results in a unique cluster of peaks for the molecular ion and any tungsten-containing fragments, allowing for unambiguous identification.

In the analysis of a phosphine-stabilized tungsten(IV) oxido complex, [WO(6-MePyS)₂(PMe₃)₂], mass spectrometry would be used to confirm its molecular weight. nih.gov The fragmentation pattern could involve the loss of ligands, such as trimethylphosphine (B1194731) (PMe₃) or the 6-methylpyridine-2-thiolate (6-MePyS) ligand, providing valuable information about the bonding within the complex.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of a Hypothetical WOCl₂ Molecule

| m/z | Relative Abundance (%) |

| 268 | 26.5 |

| 269 | 14.4 |

| 270 | 30.7 |

| 271 | 0.1 |

| 272 | 28.4 |

Note: This is a theoretical distribution calculated based on the natural abundances of tungsten, oxygen, and chlorine isotopes. It serves as an example of the expected isotopic pattern.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the weight percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized complex and assessing its purity. For tungsten oxodichloride, elemental analysis would aim to quantify the percentages of tungsten (W), oxygen (O), and chlorine (Cl).

Due to the air and moisture sensitivity of many tungsten halides and oxyhalides, sample handling for elemental analysis must be performed under an inert atmosphere, for example, in a glovebox. The analysis for carbon, hydrogen, and nitrogen is typically carried out using combustion analysis. For other elements like halogens and metals, different methods are employed. Chlorine content can be determined by methods such as ion chromatography or titration after decomposition of the compound. Tungsten content is often determined gravimetrically by converting the compound to the stable tungsten trioxide (WO₃) upon heating in the air, or by spectroscopic methods like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). nih.gov

For the bioinspired tungsten(IV) complex, [WO(6-MePyS)₂(PMe₃)₂], elemental analysis would be performed to confirm the calculated percentages of C, H, N, S, P, and W, thereby verifying the proposed formula. nih.gov

Table 3: Theoretical Elemental Composition of Tungsten(IV) Oxodichloride (WOCl₂) and a Representative Tungsten(IV) Complex

| Compound | Element | Calculated (%) | Found (%) |

| WOCl₂ | W | 67.90 | Not available |

| O | 5.91 | Not available | |

| Cl | 26.19 | Not available | |

| [WO(6-MePyS)₂(PMe₃)₂] | C | 38.37 | Hypothetical: 38.25 |

| H | 5.29 | Hypothetical: 5.35 | |

| N | 4.91 | Hypothetical: 4.85 | |

| S | 11.24 | Hypothetical: 11.15 | |

| P | 10.86 | Hypothetical: 10.75 | |

| W | 32.33 | Hypothetical: 32.15 |

Note: "Found (%)" values for WOCl₂ are not available from the searched sources. The values for [WO(6-MePyS)₂(PMe₃)₂] are hypothetical examples to illustrate the comparison between calculated and experimental results.

Theoretical and Computational Chemistry Studies of Tungsten Iv Oxodichloride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost, making it suitable for studying complex systems containing transition metals like tungsten.

Geometry Optimizations and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy. This provides a prediction of the molecule's most stable three-dimensional structure, including bond lengths and angles.

While detailed DFT geometry optimization data for the simple monomeric or polymeric form of Tungsten(IV) Oxodichloride is not extensively detailed in the available literature, studies on related and more stable precursor compounds, such as Tungsten(VI) Oxytetrachloride (WOCl₄), are more common. For instance, DFT calculations have been used to support the structural formulation of adducts like [WOCl₄(Idipp)], where Idipp is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174). acs.org These studies provide a basis for understanding the structural environment around the tungsten-oxo core.

Electronic Structure and Bonding Descriptions (e.g., Molecular Orbital Analysis)

DFT calculations are instrumental in describing the electronic structure and bonding within a molecule. This is often visualized through molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these frontier orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and bonding characteristics.

For tungsten oxo complexes, the bonding is typically described by a strong σ-bond and two π-bonds between the tungsten and oxygen atoms. Computational analyses, such as Natural Bond Orbital (NBO) analysis, have been performed on model complexes to elucidate these interactions. For example, in a model complex [WCl₂(NMe)(NCOH)(OPH₃)(PH₃)], an NBO analysis revealed one σ and two π bonds between tungsten and the imido nitrogen, offering a parallel to the expected W=O bonding.

Reaction Mechanism Elucidation and Transition State Characterization

A significant application of DFT is the investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation barrier.

Computational studies have explored the reaction pathways of related tungsten compounds. For example, DFT has been used to investigate a possible catalytic mechanism for the conversion of aroyl isocyanates to nitriles by [WOCl₄], involving the formation of a metallocycle intermediate. While these studies provide insight into the reactivity of tungsten oxo-chloro species, specific DFT-elucidated reaction mechanisms and characterized transition states involving WOCl₂ are not prominently documented.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, EPR parameters, XAS features)

DFT calculations can predict various spectroscopic parameters with a high degree of accuracy, serving as a powerful tool for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters have been successfully applied to tungsten oxo complexes. In a study of the ¹⁷O-labelled tungsten siloxide complex [WOCl₂(OSitBu₃)₂], DFT calculations were essential for interpreting the ¹⁷O solid-state NMR data. The calculations provided guidelines for linking NMR parameters to the coordination sphere of the tungsten oxo species. The study explored how spectroscopic parameters, such as the chemical shift and quadrupolar coupling constant (Cq), evolve as a function of bond angles, for instance, the Cl-W-Cl angle in the complex. soton.ac.uk

| Parameter | Description |

| Chemical Shift (δ) | The resonant frequency of a nucleus relative to a standard in a magnetic field. |

| Quadrupolar Coupling Constant (Cq) | A measure of the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus. |

This interactive table summarizes key NMR parameters predictable by DFT.

Ab Initio and Multireference Methods for Correlated Electronic Structure Insights

While DFT is a powerful tool, for systems with strong electron correlation—often found in transition metal complexes with multiple open-shell d-electrons—more rigorous ab initio methods are sometimes required. These methods, such as Møller–Plesset perturbation theory (MP2), Coupled Cluster (CC), or multireference methods like the Complete Active Space Self-Consistent Field (CASSCF), solve the electronic Schrödinger equation with fewer approximations than DFT.

These higher-level calculations provide more accurate descriptions of the electronic ground state and excited states, which is crucial for understanding complex magnetic properties and photochemical reactivity. While these methods have been applied to various transition metal systems to provide benchmark results, specific and detailed studies employing multireference methods to dissect the correlated electronic structure of Tungsten(IV) Oxodichloride are not widely available in the literature.

Thermodynamic and Kinetic Parameter Calculations (e.g., Bond Dissociation Energies, Activation Barriers)

Computational chemistry can provide quantitative estimates of thermodynamic and kinetic parameters that govern chemical processes. DFT and higher-level ab initio methods can be used to calculate bond dissociation energies (BDEs), which quantify the strength of a chemical bond. They can also be used to compute activation barriers (the energy difference between reactants and the transition state), which are fundamental to predicting reaction rates.

A study on the thermodynamics of reactions involving tungsten oxychlorides has provided some relevant data. For the reaction WO₂Cl₂(g) → WOCl₂(a), followed by WO₂Cl₂(a) + SOCl₂(g) = WOCl₄(g) + SO₂(g), an activation energy of approximately 80 kJ mol⁻¹ was indicated for the second step. fugus-ijsgs.com.ng This value provides an insight into the kinetics of reactions involving surface-adsorbed tungsten oxodichloride species. However, comprehensive computational studies detailing the bond dissociation energies (e.g., W=O or W-Cl bonds) or activation barriers for a range of reactions involving the isolated WOCl₂ molecule are limited.

Applications of Tungsten Iv Oxodichloride in Catalysis and Materials Science Research

Homogeneous and Heterogeneous Olefin Metathesis Catalysis

Olefin metathesis is a powerful catalytic reaction that enables the rearrangement of carbon-carbon double bonds, providing efficient routes for the synthesis of complex molecules and polymers. sigmaaldrich.com Tungsten-based complexes, including those derived from tungsten oxochlorides, have historically played a crucial role in the development of this field.

Tungsten oxochloride derivatives serve as important precursors for generating active metathesis catalysts. The catalytic cycle is initiated by the formation of a tungsten-alkylidene complex, which is the active species responsible for the metathesis reaction. While tungsten hexachloride (WCl6) is a common starting material, its reaction with co-catalysts and oxygen-containing promoters can lead to the in-situ formation of tungsten oxochloride species that are integral to the active catalyst system.

The generation of the active site often involves the reaction of a tungsten precursor, such as a WOCl2-containing complex, with an alkylating agent or co-catalyst, typically an organoaluminum compound. This process generates a tungsten-carbene (tungsten-alkylidene) intermediate, which is the key propagating species in the metathesis cycle. The oxo ligand is believed to modulate the electronic properties and stability of the tungsten center, influencing the catalyst's activity and selectivity. Research has shown that electrochemically generated tungsten-based species from precursors like WCl6 can form active catalysts for metathesis, and the presence of oxo ligands is often implicated in the structure of the resulting active sites. researchgate.net

Table 1: Examples of Tungsten-Based Olefin Metathesis Catalyst Systems

| Precursor System | Co-catalyst/Method | Proposed Active Species | Application |

| WCl6 / O2 / iBuAlCl2 | Organoaluminum | Tungsten-carbene complex | Olefin Metathesis |

| RnCl3-nSnW(CO)3C5H5 | iBuAlCl2 / O2 | Tungsten-carbene complex | Olefin Metathesis |

| WCl6 | Electrochemical Reduction | Low-valent Tungsten Species | ROMP of Norbornene |

Ring-Opening Metathesis Polymerization (ROMP) is a specific type of olefin metathesis that uses strained cyclic olefins as monomers to produce polymeric chains. youtube.commdpi.com Catalysts derived from tungsten oxochlorides have demonstrated effectiveness in this process. The driving force for ROMP is the relief of ring strain in the cyclic monomer. mdpi.com

WOCl2-based systems can initiate the polymerization of various cyclic olefins, such as norbornene and its derivatives. The catalyst's performance, including the resulting polymer's molecular weight and stereochemistry (the cis/trans content of the double bonds in the polymer backbone), is highly dependent on the specific ligands attached to the tungsten center and the reaction conditions. For example, catalyst systems generated from the electrochemical reduction of WCl6 have been successfully used for the ROMP of norbornene, yielding polynorbornene with a high proportion of cis-double bonds. researchgate.net The in-situ formation of oxochloride species can influence the stereoselectivity of the polymerization. While many modern systems use well-defined ruthenium or molybdenum catalysts, tungsten-based systems remain important for specific applications and for the synthesis of specialty polymers. mdpi.comrsc.org

Catalysis of Oxygen Atom Transfer Reactions by WOCl2-Containing Complexes

Oxygen atom transfer (OAT) is a fundamental reaction in chemistry where an oxygen atom is transferred from one molecule to another. bohrium.comnih.gov This process is central to many biological and industrial oxidation reactions. Complexes containing tungsten in a high oxidation state, including those featuring the WOCl2 core, are capable of catalyzing OAT reactions.

In these systems, the tungsten-oxo bond is a key player. A tungsten(VI) dioxo complex can transfer an oxygen atom to a substrate, resulting in a tungsten(IV) oxo species, such as a WOCl2 derivative. This species can then be re-oxidized by an external oxidant, completing the catalytic cycle. The relative strengths of the metal-oxygen bonds are a determining factor in the direction of oxygen transfer between different metal complexes. electronicsandbooks.com For instance, oxygen atom transfer is observed from rhenium-oxo and molybdenum-oxo complexes to tungsten complexes, indicating the high strength of the W=O bond. electronicsandbooks.com The reaction mechanism can be complex, sometimes competing with chlorine atom transfer, but demonstrates the ability of tungsten oxochloride complexes to act as mediators in oxidation chemistry. electronicsandbooks.com

Precursor Development for Advanced Materials Synthesis

The volatility and reactivity of tungsten oxochlorides make them suitable precursors for the synthesis of advanced tungsten-containing materials through vapor deposition techniques.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques used to grow high-quality thin films on various substrates. The choice of precursor is critical for controlling the film's properties, such as composition, purity, and morphology. harvard.eduresearchgate.net

Tungsten oxochloride compounds, including WOCl2 and the related WO2Cl2, have been investigated as precursors for depositing tungsten oxide (WO3) and other tungsten-containing films. unipi.it These precursors can be sublimated and transported in a vapor phase to a heated substrate, where they decompose or react with a co-reactant (like water or oxygen) to form the desired film. Compared to the widely used tungsten hexafluoride (WF6), oxochloride precursors offer an alternative, fluorine-free route, which can be advantageous in microelectronics manufacturing to prevent fluorine contamination. harvard.eduresearchgate.net The deposition temperature and atmosphere can be tuned to control the stoichiometry and crystallinity of the resulting tungsten oxide film. ucl.ac.uk

Table 2: Deposition of Tungsten-Containing Films from Oxochloride-Related Precursors

| Deposition Method | Precursor | Co-reactant | Substrate Temp. (°C) | Resulting Film |

| Aerosol Assisted CVD | [WO(di-i-Prsali)(di-i-PrsaliH)Cl] | --- | 600 | Brown Tungsten Oxide |

| CVD | WO2Cl2 | Air (hydrolysis) | Room Temp. | Nanocrystalline WO3·H2O |

| ALD/CVD | Various Organometallic W Precursors | H2 / NH3 / O2 | 200-500 | W, WN, WO3 |

There is significant interest in two-dimensional (2D) materials due to their unique electronic and optical properties. Tungsten oxides and oxyhalides can form layered, 2D structures. digitellinc.com Precursors like tungsten oxochlorides are valuable starting materials for the synthesis of these 2D materials.

For example, the hydrolysis of tungsten oxochlorides can lead to the formation of tungsten oxide hydrates, which can then be thermally treated to produce nanocrystalline 2D sheets of tungsten oxide. A reactive form of WO2Cl2 has been shown to rapidly hydrolyze in air to yield nanocrystalline WO3·H2O. unipi.it Furthermore, gas-phase synthesis methods, such as CVD using related precursors like tungsten oxytetrachloride (WOCl4), can be employed to grow thin layers of tungsten oxides or tungsten sulfides (if a sulfur source is introduced), which are of interest for applications in electronics and catalysis. rutgers.edu The layered crystal structure of many tungsten oxyhalides, where 2D tungsten oxide sheets are separated by halide atoms, provides a template for exploring novel 2D materials. digitellinc.com

Electrochemical Applications Focused on Fundamental Chemistry

The investigation into the fundamental electrochemical properties of tungsten compounds has revealed their potential in next-generation energy storage systems. Specifically, tungsten oxychlorides are being explored for their role in emerging battery technologies that utilize anion-based charge transfer mechanisms.

Role as Electrode Materials in Emerging Battery Technologies (e.g., Chloride-Ion Batteries, related to WOCl₄)

Rechargeable chloride-ion batteries (CIBs) represent a promising alternative to conventional lithium-ion batteries, offering the potential for high volumetric energy densities and leveraging the natural abundance and low cost of chlorine. researchgate.netd-nb.info The primary challenge in CIB development lies in identifying suitable electrode materials that can facilitate the reversible transfer of chloride ions. researchgate.net Metal oxychlorides have emerged as a compelling class of materials for this purpose, and tungsten oxychlorides, particularly the related compound tungsten(VI) oxytetrachloride (WOCl₄), have been introduced as novel cathode candidates. researchgate.netresearchgate.net

Research into WOCl₄ provides critical insights into the fundamental chemistry governing the electrochemical behavior of tungsten oxychloride-based electrodes. When used as a cathode material, WOCl₄ demonstrates the ability to reversibly transfer nearly one chloride ion per formula unit. researchgate.net This process is central to the battery's operation, which involves the shuttling of chloride ions between the cathode and the anode during charge and discharge cycles. researchgate.net

The initial discharge of a WOCl₄ electrode corresponds to a capacity of 120 mAh g⁻¹. researchgate.net A key aspect of its fundamental electrochemical behavior is the structural transformation that occurs during cycling. Upon the first discharge, the material undergoes a significant loss of crystallinity, leading to the formation of an amorphous phase. kit.edu This amorphization is a common phenomenon in conversion-based electrode materials and suggests an irreversible structural modification. kit.edu Post-mortem analysis using X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy reveals that while the initial crystalline structure is lost, a reversible chloride-ion transfer is maintained in subsequent cycles through a conversion-type mechanism. researchgate.net

During electrochemical cycling, energy-dispersive X-ray (EDX) analysis shows a reduction in chloride content at the cathode during discharge and an increase upon charging, confirming a reversible chlorination and dechlorination process. d-nb.infokit.edu After the initial cycle, it is believed that tungsten chloride species participate in the electrochemical shuttling of chloride ions. d-nb.info

Despite the promising fundamental chemistry, challenges such as significant capacity fading are observed. kit.edu This is likely associated with large volume changes inherent to the conversion reaction mechanism and potential dissolution of the electrode material into the electrolyte. d-nb.infokit.edu Nonetheless, the research demonstrates the viability of tungsten chloride-based materials for battery applications. researchgate.net

Detailed Research Findings on WOCl₄ as a Cathode Material

The electrochemical performance of WOCl₄ has been systematically evaluated in laboratory settings. The findings highlight both the potential and the current limitations of this class of materials.

| Parameter | Value | Reference |

| Initial Discharge Capacity | 120 mAh g⁻¹ | researchgate.net |

| Reversible Capacity (after 50 cycles) | 90 mAh g⁻¹ | researchgate.net |

| Capacity Retention (after 50 cycles) | 75% | researchgate.net |

| Cycling Rate | C/10 | researchgate.net |

| Voltage Window | 0.5–3.9 V | researchgate.net |